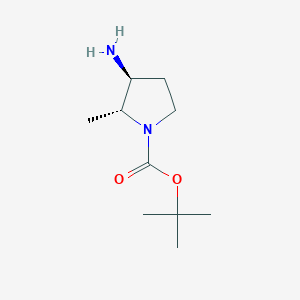

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl nitrite under solvent-free conditions, which provides a straightforward and efficient route to the desired product . The reaction conditions are mild, and the process is often metal and acid-free, making it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Analyse Chemischer Reaktionen

Key Structural Features

-

Stereochemistry : The (2R,3S) configuration is critical for its reactivity and biological applications.

-

Functional Groups :

-

tert-Butyl ester : A protecting group for the carboxylic acid.

-

Amino group : Reacts with electrophiles (e.g., acylating agents, alkylating agents).

-

Pyrrolidine ring : Provides rigidity and stereochemical control.

-

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in peptide synthesis and drug development.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | Reflux, heat | (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylic acid |

| Basic hydrolysis | NaOH, H₂O | Room temperature | Sodium salt of the carboxylic acid |

This reaction is foundational for further derivatization .

Amination and Acylation Reactions

The amino group at position 3 is reactive and participates in nucleophilic substitution or acylation. For example:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms alkylamides.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | AcCl, Et₃N | DCM, 0°C to rt | N-Acetyl derivative |

| Alkylation | MeI, K₂CO₃ | DMF, reflux | N-Methyl derivative |

These modifications are critical for altering the compound’s physicochemical properties .

Reaction with Hydrazine Derivatives

Hydrazine hydrate reacts with the amino group to form hydrazides, which are intermediates in heterocyclic synthesis (e.g., pyrazoles, triazoles). For example:

-

Hydrazide formation : Reaction with hydrazine hydrate yields a hydrazide intermediate.

-

Cyclization : Subsequent heating or microwave irradiation can lead to ring formation .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | EtOH, reflux | Hydrazide intermediate |

| Cyclization | MW irradiation | Solvent-free | Triazolo-thienopyrimidine |

This pathway is relevant for constructing biologically active heterocycles .

Reaction with Chloroacetonitrile

The amino group reacts with chloroacetonitrile to form nitrile derivatives, which are versatile intermediates in medicinal chemistry.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitrile formation | ClCH₂CN, K₂CO₃ | DMF, reflux | Nitrile derivative |

This reaction is analogous to those reported for similar pyrrolidine derivatives .

Research Findings and Trends

-

Stereoselective Synthesis : The (2R,3S) configuration is critical for biological activity, necessitating precise synthetic control .

-

Microwave-Assisted Synthesis : Accelerated reaction rates and improved yields are observed in heterocyclic synthesis .

-

Hydrolysis Sensitivity : The tert-butyl ester is stable under mild conditions but readily hydrolyzes under acidic/basic conditions, enabling controlled deprotection .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its unique structural features enable it to participate in various reactions:

- Peptide Synthesis : It can be utilized in the synthesis of peptide bonds due to its amino and carboxyl functional groups.

- Drug Development : The compound's ability to modify biological activity makes it valuable in drug design, especially for targeting specific enzymes and receptors .

The biological activity of tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate is attributed to its structural characteristics:

- Enzyme Inhibition : It can inhibit specific enzymes, modulating their activity through competitive or non-competitive interactions.

- Protein-Ligand Interactions : The compound's binding affinity allows it to influence various cellular signaling pathways .

Case Study 1: Medicinal Chemistry

In a study focusing on the development of new therapeutic agents, this compound was evaluated for its potential as an inhibitor of a specific enzyme linked to cancer progression. The results demonstrated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of novel compounds for neurological disorders highlighted the use of this compound as a key intermediate. The compound facilitated the creation of derivatives that exhibited enhanced neuroprotective properties in vitro.

Wirkmechanismus

The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tert-butyl esters and pyrrolidine derivatives, such as:

- tert-Butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

- tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate

Uniqueness

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an amino group on the pyrrolidine ring.

Biologische Aktivität

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate (CAS: 1610704-18-1) is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H20N2O2

- Molecular Weight: 200.28 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C(N1C@HC@@HCC1)OC(C)(C)C

This structure includes a pyrrolidine ring with an amino group and a tert-butyl group, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material: tert-butyl carbamate.

- Reagents: Various reagents including transition metal catalysts to enhance yields.

- Conditions: Solvent-free conditions for efficient production.

Recent advances in synthetic methods have focused on optimizing reaction conditions to improve selectivity and yield, which is crucial for its application in drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Studies have shown that it can act as a modulator or antagonist at ionotropic glutamate receptors, particularly NMDA receptors. This interaction is significant for potential therapeutic applications in neurological disorders .

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Anticonvulsants: Investigated for its efficacy in reducing seizure activity.

- Antibiotics: Explored as a precursor for developing new antimicrobial agents.

- Enzyme Inhibitors: Targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their mechanisms:

- Interaction with NMDA Receptors:

- Research demonstrated that modifications in the pyrrolidine structure could enhance binding affinity and selectivity against NMDA receptors .

- Potential Drug Candidates:

- Compounds derived from this compound have shown promise in preclinical models for treating conditions such as epilepsy and bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | Lacks the methyl group on the second carbon |

| (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | C11H22N2O2 | Contains a carbamate instead of a carboxylate group |

| (R)-1-Boc-3-(Dimethylamino)pyrrolidine | C12H22N2O2 | Features dimethylamino substitution altering biological activity |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBDQHQZEPPWBJ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610704-18-1 | |

| Record name | tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.